6,7-Dimethyl-8-ribityllumazine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDXRJZUAJBNFL-XKSSXDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199199 | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2535-20-8, 5118-16-1 | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2535-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002535208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUSSUPTERIDINE IV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1DSD0WC7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis of 6,7 Dimethyl 8 Ribityllumazine
Enzymatic Condensation Reactions
The penultimate step in riboflavin (B1680620) biosynthesis is the formation of 6,7-dimethyl-8-ribityllumazine. ebi.ac.uknih.govuniprot.org This occurs through an enzymatic condensation reaction involving two specific precursor substrates. asm.org The reaction joins a pyrimidine (B1678525) derivative with a four-carbon sugar phosphate (B84403) derivative to form the heterocyclic lumazine (B192210) ring system. acs.org
The synthesis of this compound relies on the convergence of two metabolic branches, each providing one of the two essential precursor molecules. asm.org
This pyrimidine derivative serves as one of the primary building blocks for the lumazine molecule. acs.orgresearchgate.net In the biosynthetic pathway, it is derived from guanosine (B1672433) 5′-triphosphate (GTP). asm.orgresearchgate.net The 5-amino group of this compound is crucial for the initial step of the condensation reaction, acting as a nucleophile. acs.org
This four-carbon sugar is the second essential substrate. researchgate.netnih.gov It is produced from D-ribulose 5-phosphate in a reaction catalyzed by the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (EC 4.1.99.12). asm.orgnih.govwikipedia.org This molecule provides the carbon atoms that will ultimately form the dimethyl-substituted xylene ring of the lumazine product. nih.gov
The condensation of 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate is catalyzed by the enzyme this compound synthase, more commonly known as lumazine synthase (EC 2.5.1.78). wikipedia.orguniprot.orggenome.jp This enzyme facilitates the formation of the lumazine product and the release of inorganic phosphate and water. ebi.ac.uk Lumazine synthases are found as homomeric assemblies, often forming pentamers, decamers, or icosahedral capsids of 60 identical subunits, depending on the organism. wikipedia.orgnih.govnih.gov The enzyme exhibits specific kinetic properties for its substrates, which vary between species. nih.govdrugbank.com
Table 1: Kinetic Parameters of Lumazine Synthase from Different Organisms
Precursor Substrates
Mechanistic Investigations of Lumazine Synthase Activity
Structural and kinetic studies have provided significant insight into the chemical mechanism by which lumazine synthase catalyzes the formation of this compound. The enzyme's active site contains several highly conserved amino acid residues that play direct roles in substrate binding and catalysis. nih.gov
The catalytic process is proposed to proceed through a multi-step mechanism within the enzyme's active site. nih.govneutraceuticals.info
Schiff Base Formation : The reaction is initiated by a nucleophilic attack from the 5-amino group of 5-amino-6-(D-ribitylamino)uracil on the carbonyl carbon of 3,4-dihydroxy-2-butanone 4-phosphate. acs.orgacs.org This leads to the formation of a tetrahedral intermediate that subsequently dehydrates to form a Schiff base (or imine) intermediate. ebi.ac.ukdrugbank.com
Phosphate Elimination : Following Schiff base formation, a key step is the elimination of the inorganic phosphate group. drugbank.comneutraceuticals.info This elimination is facilitated by conserved residues in the active site. For example, studies on the Bacillus subtilis enzyme suggest that the residue His88 acts as a general base, abstracting a proton, which promotes the removal of the phosphate. ebi.ac.uknih.gov
Cyclization : After the phosphate is eliminated, an enamine/imine intermediate is formed. This intermediate then undergoes tautomerization and rotation, positioning the atoms for the final ring closure. ebi.ac.uk The cyclization step involves the attack of a nitrogen atom from the pyrimidine ring onto a carbon of the butanone-derived portion, forming the second, pyrazine (B50134) ring of the lumazine structure and yielding the final product, this compound. drugbank.comnih.govneutraceuticals.info
Structural analyses of lumazine synthase from Aquifex aeolicus have identified several conserved active site residues, including Phe22, His88, Arg127, and Lys135, that are critical for binding the substrates and stabilizing the reaction intermediates throughout this catalytic cycle. nih.govneutraceuticals.info
Compound Reference Table
Stereochemical Considerations in Substrate Utilization
The enzymatic synthesis of this compound, catalyzed by this compound synthase (lumazine synthase), involves the condensation of two key substrates: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. nih.govnih.gov The stereochemistry of the latter substrate, a chiral molecule, is a critical determinant of the reaction's efficiency.
The naturally occurring substrate is the (3S)-enantiomer of 3,4-dihydroxy-2-butanone 4-phosphate. drugbank.com However, studies have shown that lumazine synthase can also utilize the non-natural (R)-enantiomer as a substrate, albeit with lower efficiency. drugbank.comuniprot.org Research on the lumazine synthase from Bacillus subtilis has demonstrated that the reaction rate with the natural (S)-enantiomer is approximately six times higher than that with the (R)-enantiomer. drugbank.com This indicates a clear stereochemical preference by the enzyme, which is crucial for the efficient biosynthesis of riboflavin. The enzyme's ability to accommodate both enantiomers, even with differing efficiencies, highlights a degree of flexibility within the active site. drugbank.comnih.gov
The enzyme-catalyzed condensation is strictly regiospecific, ensuring the correct formation of the pteridine (B1203161) ring system of this compound. drugbank.com This specificity is essential for the subsequent enzymatic step in riboflavin biosynthesis, which is catalyzed by riboflavin synthase. researchgate.net
Enzyme-Substrate Binding Dynamics
The binding of the substrates to the active site of lumazine synthase is a highly specific and dynamic process, crucial for catalysis. The active sites are located at the interfaces between adjacent subunits of the enzyme's oligomeric structure. nih.govnih.gov
X-ray crystallography and kinetic studies have provided detailed insights into the architecture of the active site and the interactions with substrates and their analogs. nih.govresearchgate.netnih.gov The binding of the pyrimidine substrate, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, involves its heteroaromatic ring system being situated in a hydrophobic pocket. nih.gov Specifically, the pyrimidine ring can form a coplanar π-complex with a phenylalanine or tryptophan residue within the active site. nih.govresearchgate.net The ribityl side chain of this substrate is embedded in a surface depression. nih.gov
Several highly conserved amino acid residues are critical for substrate binding and catalysis. These include Phe22, His88, Arg127, and Lys135, which are involved in creating the proper environment for the chemical reaction to occur. nih.gov For instance, the binding of substrate-analogous inhibitors appears to follow an induced-fit mechanism, where the enzyme conformation changes upon ligand binding. nih.gov
Kinetic analyses have determined the Michaelis constants (Km) for the substrates, providing a measure of their binding affinity. For the lumazine synthase from Schizosaccharomyces pombe, the Km values are 5 µM for 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 67 µM for 3,4-dihydroxy-2-butanone 4-phosphate. nih.gov Similarly, for the Bacillus subtilis enzyme, the Km for the pyrimidine substrate is 5 µM, and for the (3S)-3,4-dihydroxy-2-butanone 4-phosphate, it is 130 µM. drugbank.com
Table 1: Kinetic Parameters for this compound Synthase
| Enzyme Source | Substrate | Km (µM) |
|---|---|---|
| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 |
| Schizosaccharomyces pombe | 3,4-dihydroxy-2-butanone 4-phosphate | 67 |
| Bacillus subtilis | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 |
| Bacillus subtilis | (3S)-3,4-dihydroxy-2-butanone 4-phosphate | 130 |
Uncatalyzed Formation of this compound under Physiological Conditions
Interestingly, the formation of this compound from its precursors, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, can also occur non-enzymatically under physiological conditions. acs.orgnih.gov This uncatalyzed condensation reaction has been observed to proceed in dilute aqueous solutions at room temperature and neutral pH. acs.orgnih.gov
The rate of the uncatalyzed reaction is dependent on pH, increasing proportionally with epH. acs.orgnih.gov The activation energy for this non-enzymatic reaction has been determined to be 46.3 kJ mol-1. acs.orgnih.gov While the reaction is significantly slower than the enzyme-catalyzed process, its occurrence suggests that the intrinsic reactivity of the substrates contributes to the formation of the lumazine product.
The regioselectivity of the uncatalyzed reaction is also influenced by pH and temperature. nih.gov At 65°C and pH 7.75, the regioselectivity is approximately 70%, which is less specific than the strictly regiospecific enzyme-catalyzed reaction. drugbank.comnih.gov This suggests that the enzyme not only accelerates the reaction but also ensures the correct orientation of the substrates for the formation of the biologically active isomer of this compound. The comparison between the catalyzed and uncatalyzed reaction rates (kcat/kuncat) suggests that the enzyme-catalyzed reaction may be driven by entropic factors. nih.gov
Role of 6,7 Dimethyl 8 Ribityllumazine in Riboflavin Metabolism
Penultimate Step in Riboflavin (B1680620) Biosynthesis Pathways
The formation of 6,7-dimethyl-8-ribityllumazine represents the penultimate step in the biosynthesis of riboflavin. researchgate.netnih.gov This reaction is universal across taxonomic kingdoms, even though earlier steps in the pathway can vary. nih.gov The synthesis is catalyzed by the enzyme this compound synthase, more commonly known as lumazine (B192210) synthase. annualreviews.orgnih.govgenome.jp This enzyme facilitates the condensation of two precursor molecules: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. annualreviews.orgnih.govnih.gov
Interestingly, this condensation can also proceed without enzymatic catalysis under mild conditions, such as in a dilute aqueous solution at room temperature and neutral pH, though the enzyme significantly accelerates the reaction. asm.orgnih.gov The formation of this compound sets the stage for the final step in the synthesis of the vitamin. nih.gov
Conversion to Riboflavin by Riboflavin Synthase
The final step in riboflavin biosynthesis is the conversion of this compound into riboflavin. nih.govresearchgate.net This transformation is catalyzed by the enzyme riboflavin synthase. wikipedia.orgwikipedia.org The reaction is highly unusual as it involves the dismutation of two identical substrate molecules of this compound. asm.orgnih.govneutraceuticals.info
The enzyme brings two substrate molecules together in an antiparallel orientation. asm.orgresearchgate.net This specific positioning is crucial for the subsequent reaction, which results in the formation of one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.govwikipedia.orgresearchgate.net The latter product is then recycled back into the pathway, serving as a substrate for lumazine synthase to create another molecule of this compound. annualreviews.orgnih.govneutraceuticals.info
The core of the conversion is a dismutation reaction, which, in essence, is the transfer of a four-carbon unit between the two molecules of this compound. nih.govwikipedia.orgnih.gov One substrate molecule acts as the donor of a four-carbon fragment, while the other acts as the acceptor. researchgate.net No cofactors are required for this catalysis. asm.orgwikipedia.org
While the enzyme holds the two substrate molecules in the correct orientation for the reaction to proceed efficiently, the dismutation can also occur non-enzymatically in boiling aqueous solutions, highlighting the intrinsic reactivity of the lumazine substrate. asm.orgwikipedia.orgnih.gov A novel hypothetical reaction sequence proposes that the mechanism may start with the transfer of a hydride ion from the exomethylene anion of one this compound molecule to a neutral one. nih.gov
Research has shown that the dismutation reaction proceeds through a transient pentacyclic adduct intermediate. asm.orgresearchgate.netnih.gov This intermediate is formed from the two substrate molecules of this compound. wikipedia.orgresearchgate.netnih.gov This pentacyclic molecule is a catalytically competent intermediate, meaning it can be converted by the enzyme into the final products. nih.govresearchgate.netnih.gov
The formation of this intermediate has been confirmed through single-turnover experiments and subsequent isolation and identification. nih.gov The pentacyclic structure is then broken apart to yield riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. asm.orgwikipedia.org Interestingly, studies comparing archaeal and eubacterial riboflavin synthases have revealed that the pentacyclic intermediates formed are diastereomers of each other, indicating a different stereochemical course of the reaction despite leading to the same final products. researchgate.netnih.gov
Interplay with Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD) Biosynthesis
The synthesis of this compound is fundamentally linked to the biosynthesis of the essential flavocoenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). Riboflavin, the direct product of the reaction involving this compound, is the mandatory precursor for both FMN and FAD. nih.govcreative-proteomics.com It does not act directly in its native form but must first be converted into these coenzyme forms to become biologically active. creative-proteomics.com
The biosynthetic pathway continues from riboflavin in a two-step enzymatic process:
Riboflavin to FMN : The enzyme flavokinase catalyzes the ATP-dependent phosphorylation of riboflavin to produce FMN. creative-proteomics.com
FMN to FAD : Subsequently, the enzyme FAD synthetase catalyzes the transfer of an adenylyl group from another ATP molecule to FMN, forming FAD. creative-proteomics.com
Therefore, the entire pathway leading to this compound is the essential upstream process that supplies the necessary riboflavin for the cell to produce its vital redox cofactors, FMN and FAD. nih.gov These coenzymes are indispensable for a vast array of metabolic redox reactions. creative-proteomics.comresearchgate.net Studies have confirmed that the product of riboflavin synthase is riboflavin itself, not FMN, meaning the phosphorylation step is distinct and subsequent to the formation of the vitamin. nih.gov
Interactive Data Table: Key Reactions in Riboflavin Metabolism
| Step | Substrate(s) | Enzyme | Product(s) |
| Penultimate Step | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione; 3,4-dihydroxy-2-butanone 4-phosphate | Lumazine Synthase | This compound |
| Final Step | This compound (2 molecules) | Riboflavin Synthase | Riboflavin; 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione |
| Coenzyme Synthesis 1 | Riboflavin; ATP | Flavokinase | Flavin Mononucleotide (FMN) |
| Coenzyme Synthesis 2 | Flavin Mononucleotide (FMN); ATP | FAD Synthetase | Flavin Adenine Dinucleotide (FAD) |
Structural and Functional Characterization of Lumazine Synthase
Enzymatic Characteristics and Kinetics
The enzymatic activity of lumazine (B192210) synthase is characterized by its efficiency in catalyzing the condensation of two substrates: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, to form 6,7-dimethyl-8-ribityllumazine. The study of its kinetics, including specific activity, turnover rates, substrate binding affinities, and the influence of pH, provides valuable insights into its catalytic mechanism.
Specific Activity and Turnover Rates (kcat)
The specific activity and turnover number (kcat) are fundamental parameters that quantify the catalytic efficiency of an enzyme. The kcat value represents the number of substrate molecules converted to product per enzyme active site per unit of time.
For the lumazine synthase from the yeast Schizosaccharomyces pombe, a Vmax value of 13,000 nmol mg⁻¹ h⁻¹ has been reported. rsc.org Research on lumazine synthases from mesophilic organisms indicates a maximum catalytic rate of approximately 2 per minute per active site at room temperature. researchgate.net In the case of the enzyme from Bacillus subtilis, single turnover experiments have provided detailed insights into the reaction steps, with the formation of the final product, this compound, being the rate-determining step. nih.gov
| Organism | Parameter | Value |
|---|---|---|
| Schizosaccharomyces pombe | Vmax | 13,000 nmol mg⁻¹ h⁻¹ |
| Mesophilic Organisms | Catalytic Rate | ~2 min⁻¹ per active site |
Substrate Binding Affinities (Km Values)
The Michaelis constant (Km) is a measure of the affinity of an enzyme for its substrate. A lower Km value generally indicates a higher affinity. Lumazine synthase exhibits distinct binding affinities for its two primary substrates.
For the enzyme from Schizosaccharomyces pombe, the Km value for 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is 5 µM, while for 3,4-dihydroxy-2-butanone 4-phosphate, it is 67 µM. rsc.org This suggests a significantly higher affinity for the pyrimidinedione substrate. Furthermore, studies on the lumazine synthase from the hyperthermophilic bacterium Aquifex aeolicus have shown that the enzyme binds its product, this compound, with a dissociation constant (Kd) of 70 µM at pH 7.0 and 4 °C. semanticscholar.org
| Organism | Substrate/Product | Km/Kd Value |
|---|---|---|
| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 µM |
| 3,4-dihydroxy-2-butanone 4-phosphate | 67 µM | |
| Aquifex aeolicus | This compound (Product) | 70 µM (Kd) |
pH Dependence of Enzyme Activity
The catalytic activity of enzymes is highly dependent on the pH of their environment, with each enzyme exhibiting an optimal pH at which its activity is maximal. worthington-biochem.com For lumazine synthase, a neutral pH appears to be favorable for both its stability and catalytic function.
The thermal stability of lumazine synthase from Bacillus anthracis has been shown to be greatest at pH 7.0. nih.gov Furthermore, the assembly of the quaternary structure of lumazine synthases from Bacillus subtilis and Aquifex aeolicus is strongly influenced by pH, and mutations that affect enzymatic activity often correlate with changes in the enzyme's assembly in a pH-dependent manner. nih.govcore.ac.ukresearchgate.net Studies on a native enzyme and its mutants have identified an optimal pH of 7. researchgate.net Extreme pH values, both high and low, generally lead to a complete loss of activity for most enzymes due to denaturation and alteration of the active site's three-dimensional structure. worthington-biochem.com
Quaternary Structure and Oligomerization
A distinctive feature of lumazine synthase is its ability to form various complex quaternary structures through the oligomerization of its monomeric subunits. researchgate.net These assemblies can range from pentamers to large, capsid-like icosahedral structures. nih.gov The specific quaternary state can vary between different species. nih.gov
Homopentameric Forms
In several fungal species, lumazine synthase exists as a homopentamer, an assembly of five identical subunits. The enzyme from Saccharomyces cerevisiae is a well-characterized example of a homopentameric lumazine synthase. core.ac.uk Similarly, the enzyme from Schizosaccharomyces pombe is also a homopentamer, consisting of five 17-kDa subunits. rsc.org
Decameric Structures
Decameric forms of lumazine synthase, which are dimers of two pentamers, have also been identified. A notable example is the lumazine synthase from Brucella species, which assembles into a decameric structure. nih.gov This particular quaternary arrangement has been explored for its potential use as a vaccine presentation system. nih.gov The various oligomeric states of lumazine synthase, including pentameric and decameric forms, highlight the structural diversity of this enzyme across different organisms. nih.govnih.gov
Icosahedral Hollow Cages (60-Subunit Assemblies)
In many bacteria and plants, lumazine synthase subunits assemble into a large, hollow, icosahedral capsid composed of 60 identical subunits (a T=1 capsid). nih.govnih.govresearchgate.net This assembly is formed by the association of 12 pentameric units. researchgate.netresearchgate.net The resulting spherical structure has an outer diameter of approximately 15.4 to 16 nanometers and an inner diameter of about 9 nanometers. nih.govresearchgate.netresearchgate.net
The formation of this icosahedral cage is dependent on specific structural features of the lumazine synthase subunits. In the plant enzyme from spinach, the N-terminal β-strand of one subunit interacts with the β-sheet of an adjacent subunit, which is a critical interaction for the proper packing at the trimer interface of the icosahedron. nih.gov Conversely, in fungal lumazine synthase, which typically forms pentamers, insertions in the polypeptide chain prevent this type of inter-subunit interaction, thus hindering the formation of the 60-subunit assembly. nih.gov
The stability of these icosahedral structures can be remarkable. For instance, the lumazine synthase from the hyperthermophilic bacterium Aquifex aeolicus is exceptionally thermostable, a property attributed to an extensive network of ion-pairs and optimized hydrophobic contacts between the subunits. rcsb.org Cryo-electron microscopy studies have achieved near-atomic resolution of the Aquifex aeolicus lumazine synthase, providing detailed insights into its structure. nih.goviucr.orgbiorxiv.org
Interestingly, mutations in the amino acid sequence can lead to the formation of even larger capsids. For example, specific mutations in Bacillus subtilis lumazine synthase can induce the formation of larger shells composed of 180 or more subunits. researchgate.netresearchgate.net
| Organism | Subunit Composition | Outer Diameter (approx.) | Key Structural Features for Icosahedral Assembly |
|---|---|---|---|
| Bacillus subtilis | 60 | ~16 nm | Forms a complex with riboflavin (B1680620) synthase. nih.gov |
| Aquifex aeolicus | 60 | ~16 nm | Highly thermostable due to extensive ion-pair networks. rcsb.org |
| Spinacia oleracea (Spinach) | 60 | ~16 nm | N-terminal β-strand interaction is crucial for assembly. nih.gov |
| Salmonella typhimurium | 60 | Not specified | Contains an N-terminal proline previously thought to disrupt icosahedral formation. nih.gov |
Structural Analysis of Lumazine Synthase-Riboflavin Synthase Complexes
In some bacteria, such as Bacillus subtilis, the icosahedral lumazine synthase capsid encapsulates another enzyme of the riboflavin biosynthesis pathway: riboflavin synthase. dntb.gov.uawikipedia.org This creates a bifunctional enzyme complex with a total mass of about 1 megadalton. nih.gov The complex consists of the 60 β-subunits of lumazine synthase forming the outer shell and a trimer of α-subunits of riboflavin synthase enclosed within the central core. nih.govnih.gov
Structural studies of the Bacillus subtilis complex have been extensive, with X-ray crystallography revealing the detailed arrangement of the subunits. nih.govnih.gov The icosahedral shell formed by the lumazine synthase β-subunits is densely packed, with channels along the five-fold symmetry axes. taylorfrancis.com While the Bacillus subtilis complex is the most well-characterized, evidence for similar complexes in other organisms is emerging. For example, recent studies have shown that lumazine synthase from Aquifex aeolicus can also form inclusion complexes with its corresponding riboflavin synthase. nih.gov
Active Site Residues and Catalytic Roles
Structural and mutagenesis studies have identified several key amino acid residues that are crucial for the catalytic activity of lumazine synthase. core.ac.uk These residues play specific roles in substrate binding, catalysis, and product release.
A number of highly conserved residues have been identified as being directly involved in the catalytic mechanism:
Phe22: The pyrimidine (B1678525) ring of the substrate forms a coplanar π-complex with the side chain of this phenylalanine residue. researchgate.net
His88: This histidine residue is implicated in proton donation and is thought to be involved in determining the stereospecificity of the reaction. core.ac.uk
Arg127: A highly conserved arginine residue that forms an ion pair with the phosphate (B84403) group of the substrate, 3,4-dihydroxy-2-butanone 4-phosphate. researchgate.net This interaction is crucial for stabilizing the substrate in the active site.
Lys135 and Glu138: These residues are also highly conserved and are believed to be directly involved in the catalytic process, likely participating in proton transfer and the formation of the Schiff base intermediate. core.ac.uk
The proposed catalytic mechanism involves the binding of the two substrates, followed by a nucleophilic attack, formation of a Schiff base, proton transfer, elimination of the phosphate group, and finally, ring closure to form the product, this compound. core.ac.uk
| Residue | Proposed Catalytic Role | Supporting Evidence |
|---|---|---|
| Phe22 | Forms a π-stacking interaction with the pyrimidine ring of the substrate. | Structural analysis of enzyme-inhibitor complexes. researchgate.net |
| His88 | Acts as a proton donor and influences stereospecificity. | Structural modeling and kinetic studies. core.ac.uk |
| Arg127 | Binds the phosphate group of the second substrate via an ion pair. | X-ray crystallography and mutagenesis studies. researchgate.net |
| Lys135 | Involved in the catalytic process, likely in proton transfer. | Structural comparisons and kinetic data from mutants. core.ac.uk |
| Glu138 | Participates in catalysis, potentially in the formation of the Schiff base. | Structural analysis and mutagenesis studies. core.ac.uk |
Genetic and Evolutionary Aspects
Genes Encoding Lumazine (B192210) Synthase (e.g., ribH, ribE, RIB4)
The penultimate step in riboflavin (B1680620) biosynthesis, the formation of 6,7-dimethyl-8-ribityllumazine, is catalyzed by lumazine synthase. nih.gov This enzyme is encoded by different genes across various organisms, with ribH being a common designation in many bacteria. wikipedia.orgnih.gov In Escherichia coli, the gene is referred to as ribE, while in some literature, it is also synonymous with ribH and ybaF. uniprot.org In the yeast Saccharomyces cerevisiae, the gene encoding a pentameric form of this enzyme is known as RIB4. researchgate.net
In some bacteria, there can be multiple paralogs for lumazine synthase. For instance, Brucella abortus possesses two paralogs, designated ribH1 and ribH2. researchgate.net The ribH2 gene in this organism encodes a functional lumazine synthase that is crucial for its intracellular survival and virulence. researchgate.net Similarly, genera like Mesorhizobium and Brucella encode both a Type I and a Type II lumazine synthase, named RibH1 and RibH2, respectively. nih.gov
The nomenclature can sometimes be confusing as gene names may be used differently across species or may have been updated. For example, in Bacillus subtilis, the ribH gene encodes the β-subunit of riboflavin synthase, which is lumazine synthase. mdpi.com In Photobacterium leiognathi, the ribH gene is part of the lux operon and is responsible for lumazine synthesis. nih.govmdpi.com
Below is a table summarizing the genes encoding lumazine synthase in different organisms.
| Gene Name | Organism | Notes |
| ribH | Bacillus subtilis | Encodes the β-subunit of riboflavin synthase (lumazine synthase). mdpi.com |
| ribH | Photobacterium leiognathi | Located within the lux operon. nih.gov |
| ribH1, ribH2 | Brucella spp., Mesorhizobium spp. | Encode Type I and Type II lumazine synthase isoenzymes, respectively. nih.gov |
| ribE (ribH, ybaF) | Escherichia coli | The gene is known by multiple synonyms. uniprot.org |
| RIB4 | Saccharomyces cerevisiae | Encodes a pentameric lumazine synthase. researchgate.net |
Gene Organization and Operonic Structures
The genes involved in riboflavin biosynthesis, including the one for lumazine synthase, are often organized into operons in bacteria. This co-localization allows for coordinated regulation of the entire pathway. The structure of these operons can vary significantly between different bacterial species.
In Bacillus subtilis, the riboflavin biosynthesis genes form a well-studied rib operon. nih.gov This operon includes genes for several enzymes in the pathway, allowing for their collective expression. mdpi.comnih.gov
In contrast, the riboflavin biosynthesis genes in Escherichia coli are not clustered into a single operon but are scattered across the chromosome. nih.gov
In some bioluminescent bacteria, such as Photobacterium phosphoreum and Photobacterium leiognathi, the riboflavin synthesis genes, including ribH, are located within the lux operon, which also contains the genes for luciferase and other components of the light-emitting system. nih.govnih.gov The gene order in P. leiognathi has been identified as luxC-luxD-luxA-luxB-luxN-luxE-luxG-ribE-ribB-ribH-ribA. nih.gov
In lactic acid bacteria (LAB), the riboflavin biosynthesis genes are typically arranged sequentially in a single ribGBAH operon. nih.gov In α-proteobacteria like Mesorhizobium loti, Sinorhizobium meliloti, Agrobacterium tumefaciens, and Brucella melitensis, the genes are often found in operons with structures such as ybaD-ribD-ribE2-ribH-nusB. researchgate.net
The following table provides examples of riboflavin gene organization in different bacteria.
| Organism | Gene Organization | Reference |
| Bacillus subtilis | rib operon | nih.gov |
| Escherichia coli | Genes are scattered on the chromosome | nih.gov |
| Photobacterium leiognathi | Within the lux operon (...luxG-ribE-ribB-ribH-ribA...) | nih.gov |
| Lactic Acid Bacteria | ribGBAH operon | nih.gov |
| Mesorhizobium loti | ybaD-ribD-ribE2-ribH-nusB-rfnT | researchgate.net |
Transcriptional Regulation of Lumazine Synthase Genes
The expression of lumazine synthase genes is tightly regulated to ensure an adequate supply of riboflavin and its derivatives, FMN and FAD, without wasteful overproduction. A primary mechanism for this regulation in many bacteria is through a riboswitch.
Specifically, a flavin mononucleotide (FMN) riboswitch, also known as an RFN element, is a regulatory RNA element located in the 5' untranslated region (5' UTR) of the mRNA transcripts of riboflavin biosynthesis and transport genes. nih.gov This riboswitch directly binds to FMN, a downstream product of the pathway. nih.gov
When FMN concentrations are high, it binds to the RFN element, causing a conformational change in the mRNA. mdpi.com This change typically leads to the formation of a terminator hairpin, resulting in premature termination of transcription (transcriptional attenuation). nih.gov In other cases, it can block the ribosome binding site, thereby inhibiting translation initiation. nih.gov This feedback mechanism effectively shuts down the synthesis of the enzymes, including lumazine synthase, when the end-product is abundant.
In Gram-positive bacteria, such as Bacillus subtilis, transcriptional attenuation is the predominant mode of regulation by the FMN riboswitch. nih.gov In most Gram-negative bacteria, the regulation appears to occur at the level of translation initiation. nih.gov
The ribH2 gene in Brucella abortus, for example, contains an FMN riboswitch, highlighting the regulatory control over this specific lumazine synthase paralog. researchgate.net
Evolution of Riboflavin Biosynthesis Pathways and Lumazine Synthase Diversity
The riboflavin biosynthesis pathway is an ancient metabolic route, and the enzymes involved, including lumazine synthase, show considerable evolutionary diversity. The study of lumazine synthase isoenzymes across different species provides insights into the evolution of this pathway.
Phylogenetic analyses of lumazine synthase sequences from eubacteria, fungi, and plants have revealed distinct evolutionary clusters. nih.gov These analyses, often based on maximum parsimony, allow for the classification of these enzymes into different types based on their evolutionary relationships and quaternary structures. nih.gov The phylogenetic reconstructions show a division of the lumazine synthase family into two main clusters that correspond to their different quaternary assemblies (pentameric and icosahedral). nih.gov
Interestingly, some archaea possess eubacterial-type riboflavin synthases, which are thought to have been acquired through lateral gene transfer. nih.gov This suggests that horizontal gene transfer has played a role in the evolution of the riboflavin pathway. researchgate.net
Based on phylogenetic and structural analyses, lumazine synthases can be broadly classified into two categories: Type I and Type II. nih.gov
Type I Lumazine Synthases: These enzymes typically assemble into pentamers or icosahedral capsids (which are essentially dodecamers of pentamers). nih.govnih.gov The icosahedral structures are formed by 60 identical subunits. nih.gov Lumazine synthases from organisms like Bacillus subtilis and Aquifex aeolicus form these large icosahedral structures. researchgate.netnih.gov In contrast, the enzymes from fungi like Saccharomyces cerevisiae and the bacterium Brucella abortus are pentameric. researchgate.net Type I enzymes are generally catalytically active. nih.gov
Type II Lumazine Synthases: These enzymes are found to form decamers (dimers of pentamers). nih.gov In organisms like Mesorhizobium and Brucella that possess both types, the Type II isoenzymes (RibH2) appear to be nearly inactive catalytically compared to their Type I (RibH1) counterparts. nih.gov
The existence of these two types of lumazine synthases, even within the same organism, suggests distinct functional roles or evolutionary pressures. It has been proposed that the selective pressure in the evolution of the riboflavin pathway in some bacteria may have favored catalysts with lower reaction rates to avoid an excess of flavins, which could be detrimental under conditions of oxidative or nitrosative stress. nih.gov
The following table summarizes the key differences between Type I and Type II lumazine synthases.
| Feature | Type I Lumazine Synthase | Type II Lumazine Synthase |
| Quaternary Structure | Pentamers or Icosahedral (60-mers) nih.govnih.gov | Decamers (dimers of pentamers) nih.gov |
| Catalytic Activity | Generally active, though activity can be variable nih.gov | Appear to be almost inactive nih.gov |
| Examples | B. subtilis, A. aeolicus, S. cerevisiae, RibH1 in Mesorhizobium and Brucella researchgate.netnih.gov | RibH2 in Mesorhizobium and Brucella nih.gov |
Biological Significance and Distribution Across Organisms
Presence and Role in Microorganisms
The riboflavin (B1680620) biosynthesis pathway, and consequently the presence of 6,7-dimethyl-8-ribityllumazine, is widespread among microorganisms.
In bacteria, this compound is a key metabolite in the synthesis of riboflavin, an essential vitamin. semanticscholar.org
Escherichia coli : The formation of this compound is catalyzed by the enzyme this compound synthase, which is encoded by the ribE gene. uniprot.orgasm.org This enzyme condenses 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. asm.org The subsequent conversion to riboflavin is carried out by riboflavin synthase, encoded by the ribC gene. frontiersin.org
Bacillus subtilis : The biosynthesis of this compound is well-studied in B. subtilis. The beta subunits of a heavy riboflavin synthase complex, encoded by the ribH gene, function as the lumazine (B192210) synthase, catalyzing the formation of this compound. nih.govmdpi.comfrontiersin.org
Brucella spp. : Pathogenic species of Brucella possess two genes, ribH1 and ribH2, which encode for two different lumazine synthase isoenzymes involved in the production of this compound. plos.orgnih.gov The RibH1 protein is a type I lumazine synthase, while RibH2 is a type II lumazine synthase. nih.govconicet.gov.ar Both enzymes catalyze the formation of this compound. uniprot.org
Bacillus anthracis : The enzymes responsible for the synthesis of this compound have been studied in Bacillus anthracis. Lumazine synthase in this bacterium is a potential target for therapeutic intervention.
Fungi also synthesize riboflavin, with this compound as a key precursor.
Saccharomyces cerevisiae : In this yeast, the RIB4 gene encodes for this compound synthase. nih.gov The enzyme in S. cerevisiae is a pentameric protein. neutraceuticals.info
Eremothecium ashbyi and Eremothecium gossypii : These filamentous fungi are known for their ability to overproduce riboflavin, making them important for industrial fermentation. fao.orgnih.gov The green fluorescent compound first identified in cultures of these fungi was this compound. neutraceuticals.infoasm.org In Ashbya gossypii (also classified as Eremothecium gossypii), the RIB4 gene is responsible for encoding this compound synthase. mdpi.comnih.gov
Schizosaccharomyces pombe : The fission yeast S. pombe also possesses a this compound synthase. nih.govresearchgate.net The enzyme from S. pombe is a homopentamer and has been structurally characterized, showing its ability to bind not only its substrates but also the final product, riboflavin. nih.govflavins.infonih.gov
Table 1: Enzymes Involved in this compound Metabolism in Selected Microorganisms
| Organism | Formation Enzyme (Gene) | Conversion Enzyme (Gene) |
|---|---|---|
| Escherichia coli | This compound synthase (ribE) | Riboflavin synthase (ribC) |
| Bacillus subtilis | Lumazine synthase / β-subunit of heavy riboflavin synthase (ribH) | α-subunit of heavy riboflavin synthase (ribC) |
| Brucella abortus | Lumazine synthase 1 (ribH1), Lumazine synthase 2 (ribH2) | Riboflavin synthase |
| Saccharomyces cerevisiae | This compound synthase (RIB4) | Riboflavin synthase (RIB5) |
| Ashbya gossypii | This compound synthase (RIB4) | Riboflavin synthase (RIB5) |
| Schizosaccharomyces pombe | This compound synthase | Riboflavin synthase |
Role in Plant Riboflavin Biosynthesis
Plants, like microorganisms, can synthesize their own riboflavin, and this compound is a central intermediate in this pathway. plos.org The plant riboflavin biosynthesis pathway mirrors that found in bacteria and fungi. plos.org The enzyme this compound synthase has been studied in plants like spinach. nih.gov The synthesis of riboflavin, including the formation of this compound, is essential for various physiological processes in plants, including light sensing. conicet.gov.ar
Implications in Pathogenicity and Virulence (e.g., Brucella abortus)
The riboflavin biosynthesis pathway, and specifically the enzymes involved in the synthesis of this compound, has been identified as crucial for the virulence of certain pathogenic bacteria.
Brucella abortus : This intracellular pathogen requires the ability to synthesize riboflavin to survive and replicate within host cells. nih.govresearchgate.net Studies have shown that the riboflavin biosynthesis pathway is essential for the virulence of B. abortus. plos.org The bacterium has two lumazine synthase isoenzymes, RibH1 and RibH2. nih.gov While either enzyme can support growth in culture, the RibH2 isoenzyme is essential for intracellular survival and virulence in mice. plos.orgnih.govtandfonline.com Mutants lacking both ribH1 and ribH2 are unable to survive, and a mutant lacking ribH2 shows attenuated virulence. plos.orgtandfonline.com This highlights the potential of targeting lumazine synthase as a strategy for developing new antimicrobial agents against brucellosis. plos.org Furthermore, the RibH2 protein is a highly immunogenic antigen in Brucella infections. conicet.gov.aruniprot.org
Table 2: Role of this compound Synthesis in Brucella abortus Virulence
| Enzyme | Gene | Function in Virulence |
|---|---|---|
| Lumazine synthase 1 | ribH1 | Not essential for intracellular survival |
| Lumazine synthase 2 | ribH2 | Essential for intracellular survival and virulence in mice |
Functional Interactions Beyond Riboflavin Synthesis
Association with Lumazine (B192210) Protein (LumP)
In certain species of marine bioluminescent bacteria, such as those belonging to the genus Photobacterium, 6,7-Dimethyl-8-ribityllumazine interacts closely with a specialized binding protein known as Lumazine Protein (LumP). researchgate.net This interaction is pivotal in modulating the characteristics of the light emitted by these organisms.
This compound functions as a natural chromophore when bound to LumP. researchgate.netnih.gov A chromophore is a part of a molecule responsible for its color by absorbing light at a specific wavelength. In the context of bioluminescence, it acts as a secondary emitter, accepting energy from the primary excited-state product of the luciferase reaction and then emitting it as light of a different color. The intense fluorescence of the LumP-6,7-Dimethyl-8-ribityllumazine complex is a key feature of this interaction. researchgate.netmdpi.com
Table 1: Spectroscopic Properties of this compound
| Property | Value |
|---|---|
| Excitation Wavelength | ~410 nm nih.gov |
| Molar Absorptivity (ε) | 10,300 M⁻¹cm⁻¹ nih.gov |
The primary light-emitting reaction in bacterial bioluminescence, catalyzed by bacterial luciferase, typically produces blue-green light with a maximum emission wavelength of around 490-495 nm. researchgate.netnih.gov However, in bacteria that possess LumP, the presence of the this compound chromophore leads to a significant blue shift in the emitted light. nih.gov
Table 2: Effect of LumP-6,7-Dimethyl-8-ribityllumazine on Bacterial Luciferase Emission
| System | Peak Emission Wavelength |
|---|---|
| Bacterial Luciferase alone | ~490-495 nm researchgate.netnih.gov |
| Bacterial Luciferase with LumP | ~475 nm nih.govresearchgate.net |
The association between this compound and LumP is a noncovalent interaction, meaning it does not involve the formation of permanent chemical bonds. researchgate.netresearchgate.net This binding is characterized by high affinity and specificity. mdpi.com Spectroscopic studies, including 19F NMR with fluorinated analogs, have been employed to probe the binding site and the nature of these interactions. nactem.ac.uk
The binding of this compound to LumP is a highly specific process, with the protein showing a clear preference for this particular ligand. For instance, lumazine derivatives with certain structural modifications may not bind to the apoprotein. nactem.ac.uk The interaction is primarily driven by a combination of forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions within the binding pocket of the LumP. The ribityl side chain of the lumazine derivative plays a crucial role in the proper orientation and stabilization of the molecule within the protein's active site.
Potential as a Biomarker for Food Consumption
The identification of reliable biomarkers of dietary intake is a significant area of research in nutritional science, offering a more objective measure of food consumption compared to self-reported data. frontiersin.orgnih.govnih.govresearchgate.netoup.com Metabolomic studies are increasingly being used to discover novel biomarkers in biological samples like urine and plasma. nih.govnih.govproquest.comcambridge.orgsemanticscholar.org While various compounds have been identified as potential biomarkers for the consumption of specific foods or food groups, there is currently no scientific literature to suggest that this compound serves as a biomarker for general food consumption. Its role is primarily established within the context of riboflavin (B1680620) biosynthesis and bacterial bioluminescence. researchgate.netnih.gov Further research would be required to explore any potential correlation between the intake of specific foods and the levels of this compound or its metabolites in human biofluids.
Advanced Research Methodologies and Applications
Isotopic Labeling Techniques (e.g., 14C-labeled 6,7-Dimethyl-8-ribityllumazine)
Isotopic labeling has been a cornerstone in elucidating the biosynthetic pathway of riboflavin (B1680620), including the formation of this compound. By using precursors labeled with stable or radioactive isotopes, researchers can trace the metabolic fate of atoms and molecules.
Early tracer studies utilized isotope-labeled purines to confirm that the pyrimidine (B1678525) ring of riboflavin is derived from the purine (B94841) skeleton. asm.org Specifically, in vivo studies with purine mutants of Aerobacter aerogenes identified a guanosine (B1672433) derivative as the specific precursor. asm.org Further investigations using cell extracts of Candida guilliermondii and carbohydrate phosphates labeled with ¹⁴C or ¹³C helped to detail the enzymatic reaction. nih.gov For instance, experiments with [1-¹³C]ribose 5-phosphate showed its incorporation into specific carbon atoms of riboflavin. nih.gov The use of 5-amino-6-[1'-¹⁴C] ribitylamino-2,4 (1H,3H)-pyrimidinedione demonstrated that this radioactivity was exclusively transferred to the ribityl side chain of riboflavin. nih.gov These studies collectively confirmed that the four-carbon unit required for the synthesis of this compound originates from pentose (B10789219) carbon atoms 1, 2, 3, and 5. nih.gov
More recent methodologies have enabled the one-pot synthesis of various riboflavin isotopomers using ¹³C-labeled glucose as a starting material, which is converted through a combination of enzymes from the oxidative pentose phosphate (B84403) pathway and the recombinant riboflavin biosynthetic pathway. acs.org This enzyme-assisted method allows for the production of radiolabeled riboflavin with high specific activity from readily available glucose. acs.org
Enzyme Activity Assays and Kinetic Analysis
Understanding the enzymatic reactions involving this compound is crucial. Enzyme activity assays and kinetic analyses provide quantitative data on reaction rates, substrate affinities, and the influence of various factors on enzyme function.
The enzyme responsible for the formation of this compound is this compound synthase (lumazine synthase). acs.orgnih.gov This enzyme catalyzes the condensation of 5-amino-6-ribitylamino-2,4-(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate. acs.orgnih.gov
Steady-state kinetic analysis of the enzyme from Schizosaccharomyces pombe has determined the Michaelis-Menten constants (Km) for its substrates. nih.gov The Km values were found to be 5 µM for 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 67 µM for 3,4-dihydroxy-2-butanone 4-phosphate. nih.gov For the enzyme from Bacillus subtilis, the Km value for (3S)-3,4-dihydroxy-2-butanone 4-phosphate is 130 µM, and for the pyrimidine substrate, it is 5 µM. nih.gov
Single turnover kinetic analysis, monitored by multiwavelength photometry, has been performed on the recombinant lumazine (B192210) synthase from Bacillus subtilis. acs.orgnih.gov Mixing the enzyme with the pyrimidine substrate results in a hypsochromic shift and a decrease in the substrate's absorbance. acs.orgnih.gov Subsequent rapid mixing with the second substrate, 3,4-dihydroxy-2-butanone 4-phosphate, leads to the appearance of transient optical intermediates, providing insights into the reaction mechanism. nih.gov These experiments have suggested that the formation of the final product, this compound, is the rate-determining step in the enzymatic reaction. nih.gov
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol·mg⁻¹·h⁻¹) |
|---|---|---|---|
| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 |
| 3,4-dihydroxy-2-butanone 4-phosphate | 67 | ||
| Bacillus subtilis | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | ~12,000 |
| (3S)-3,4-dihydroxy-2-butanone 4-phosphate | 130 |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound research, HPLC has been employed for analytical purposes, as mentioned in studies involving the enzyme from Schizosaccharomyces pombe. nih.gov This technique allows for the precise measurement of the concentration of substrates and products in enzyme assays, which is essential for accurate kinetic analysis.
Structural Biology Approaches
Structural biology techniques are indispensable for visualizing the three-dimensional structures of molecules and their complexes, providing a framework for understanding their function at a molecular level.
X-ray crystallography has been instrumental in determining the three-dimensional structure of this compound synthase from various organisms, including Schizosaccharomyces pombe, Bacillus subtilis, and Aquifex aeolicus. nih.govrcsb.orgnih.gov The enzyme from S. pombe is a homopentamer of 17-kDa subunits. nih.gov The crystal structure of the W27Y mutant of this enzyme has been determined in complex with riboflavin, a substrate analogue, and a product analogue at resolutions of 2.7-2.8 Å. rcsb.org
The lumazine synthase from Bacillus subtilis is part of a larger complex with riboflavin synthase, forming an icosahedral capsid of 60 beta subunits that enclose a core of 3 alpha subunits. nih.gov The structure of the extremely thermostable lumazine synthase from Aquifex aeolicus, which also consists of 60 identical subunits with icosahedral symmetry, has been refined to a resolution of 1.6 Å. nih.gov These high-resolution structures reveal the intricate architecture of the enzyme and the active site where this compound is synthesized. nih.gov They also provide insights into the determinants of protein stability, such as the optimization of hydrophobic and ionic contacts. nih.gov
| Enzyme/Complex | Organism | Resolution (Å) | PDB ID |
|---|---|---|---|
| W27Y mutant with riboflavin | Schizosaccharomyces pombe | 2.80 | 2A58 |
| Riboflavin synthase with 6-carboxyethyl-7-oxo-8-ribityllumazine | Schizosaccharomyces pombe | 2.1 | 1KZL |
| Lumazine synthase | Aquifex aeolicus | 1.6 | - |
Spectroscopic techniques are used to probe the electronic and structural properties of molecules. In the study of this compound and its interactions with enzymes, various spectroscopic methods have been employed.
Circular Dichroism (CD) Spectrometry measures the differential absorption of left- and right-circularly polarized light. wikipedia.orgharvard.edu This technique is sensitive to the chiral environment of a chromophore. The complex of this compound synthase from S. pombe with riboflavin exhibits an optical transition centered around 530 nm, as shown by both absorbance and CD spectrometry, which may indicate a charge-transfer complex. nih.gov The binding of the lumazine derivative to lumazine protein provides a very asymmetric environment compared to the free solution, which is detectable by CD. researchgate.net
Fluorescence Quantum Yield is a measure of the efficiency of the fluorescence process. The fluorescence of riboflavin is significantly quenched upon binding to this compound synthase from S. pombe. The fluorescence quantum yield of the enzyme-bound riboflavin is less than 2% compared to that of free riboflavin. nih.gov This quenching provides a sensitive measure of ligand binding.
Genetic Engineering and Metabolic Pathway Engineering
Genetic and metabolic engineering techniques are powerful tools for manipulating the biosynthesis of valuable compounds in microorganisms. By modifying the genetic makeup of organisms like Escherichia coli and Bacillus subtilis, it is possible to enhance the production of riboflavin, a process that directly involves the synthesis of this compound. nih.govfrontiersin.orgnih.gov
The riboflavin biosynthetic pathway involves several enzymes encoded by a set of rib genes. frontiersin.org In E. coli, these include ribE, which encodes this compound synthase. frontiersin.org Metabolic engineering strategies often involve the overexpression of these key genes. For instance, five key genes (ribA, ribB, ribC, ribD, and ribE) were cloned and overexpressed in E. coli BL21, leading to a significant accumulation of riboflavin. frontiersin.org
Further enhancements in riboflavin production have been achieved by increasing the supply of precursors such as GTP and ribulose-5-phosphate. nih.govnih.gov In one study, the overexpression of zwf (glucose-6-phosphate dehydrogenase) was used to increase carbon flow through the pentose phosphate pathway, a source of ribulose-5-phosphate. frontiersin.org Another strategy involves disrupting regulatory elements, such as the FMN riboswitch in E. coli, which normally represses the transcription of certain rib genes. frontiersin.org Deletion of the FMN riboswitch led to improved transcript levels of ribB and a further increase in riboflavin production. frontiersin.org Through such combined metabolic engineering approaches, including fed-batch fermentation, riboflavin titers have been substantially increased. frontiersin.org
Development of Overproducing Strains for Riboflavin Biosynthesis
The industrial production of riboflavin, a vital vitamin, has largely shifted from chemical synthesis to microbial fermentation due to its sustainability. This has spurred research into developing microbial strains that can overproduce riboflavin. A key strategy involves the genetic modification of microorganisms like Ashbya gossypii, Bacillus subtilis, and Candida famata to enhance the expression of genes in the riboflavin biosynthetic pathway.
In Bacillus subtilis, for instance, strains have been engineered to have additional copies of the ribGBAHT genes, which are crucial for riboflavin synthesis. These genes are often placed under the control of strong native or synthetic promoters to maximize their expression and, consequently, riboflavin yield. Similarly, in Ashbya gossypii, overexpressing five key RIB genes (RIB1, RIB2, RIB3, RIB5, and RIB7) resulted in a 3.1-fold increase in riboflavin production.
Another approach to creating overproducing strains involves understanding and manipulating the regulatory networks that control riboflavin synthesis. In Candida famata, the SEF1 gene has been identified as a regulatory gene for this pathway. Deletion of this gene was found to impact riboflavin production, highlighting its importance in the regulatory control of the biosynthetic process. These genetic engineering strategies have led to the development of stable, high-yield strains suitable for industrial-scale riboflavin production.
| Microorganism | Genetic Modification Strategy | Outcome |
| Bacillus subtilis | Introduction of additional copies of ribGBAHT genes under strong promoters. | Highly efficient riboflavin production. |
| Ashbya gossypii | Overexpression of RIB1, RIB2, RIB3, RIB5, and RIB7 genes. | 3.1-fold increase in riboflavin production. |
| Candida famata | Identification and manipulation of the SEF1 regulatory gene. | Development of genetically stable, high-yield strains. |
Enzyme Engineering and Directed Evolution of Lumazine Synthase
Lumazine synthase, a key enzyme in the riboflavin biosynthesis pathway, has been a subject of enzyme engineering and directed evolution studies to enhance its properties for various applications. Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired traits, such as improved catalytic efficiency, stability, or altered substrate specificity.
One of the primary goals of engineering lumazine synthase has been to improve the quality of its crystals for high-resolution structural studies. For the icosahedral lumazine synthase from Bacillus subtilis, traditional crystallization methods yielded poor-quality crystals. To overcome this, protein engineering was employed. Site-directed mutagenesis was used to replace two cysteine residues with serines to prevent misfolding and a charged surface residue was altered to encourage different molecular packing in the crystal lattice. This engineered mutant protein crystallized in a new space group and diffracted X-rays to a much higher resolution (1.6 Å), providing more detailed structural information.
Directed evolution strategies typically involve creating a library of mutant genes through random mutagenesis or in vitro recombination, followed by screening or selection for variants with improved properties. While specific examples of directed evolution applied to this compound synthesis are not extensively detailed in the provided context, the general principles of this powerful technique are well-established for improving enzyme function.
Inhibitor Discovery and Antimicrobial Drug Development
The riboflavin biosynthesis pathway, which is essential for most bacteria and fungi but absent in humans, presents an attractive target for the development of novel antimicrobial drugs. This selectivity allows for targeting pathogens with minimal effects on the host. Lumazine synthase, catalyzing the penultimate step in this pathway, is a particularly promising target for inhibitor discovery.
The rising threat of multidrug-resistant pathogens necessitates the exploration of new antimicrobial targets. The enzymes of the riboflavin biosynthetic pathway have been identified as crucial for the survival of many pathogenic bacteria and fungi. Genetic studies in organisms like Candida albicans, Candida glabrata, and Saccharomyces cerevisiae have demonstrated that all enzymes in this pathway are essential for their growth.
Specifically, in Candida species, which are a significant cause of invasive fungal infections, deletion of the RIB1 gene renders the fungus avirulent in a systemic mouse model. Strains that cannot synthesize their own riboflavin (auxotrophic strains) experience rapid cell death in environments with low riboflavin concentrations, such as human blood. Although pathogens can sometimes circumvent biosynthesis inhibition by importing riboflavin from the host, the uptake systems in many pathogens, including C. albicans, are not efficient enough to support growth at the physiological concentrations of riboflavin found in the human body. This makes the riboflavin biosynthesis pathway a robust target for antifungal drug development.
Significant effort has been directed towards the discovery and design of inhibitors that specifically target lumazine synthase. These inhibitors are often designed as substrate analogs that bind to the active site of the enzyme, preventing the natural substrates from binding and thus halting the catalytic reaction.
One study identified 1,3,6,8-tetrahydroxy-2,7-naphthyridine as a potential lumazine synthase inhibitor through high-throughput screening. Further investigation revealed that an oxidation product of this compound, 2,5,8,11-tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone, is a significantly more potent competitive inhibitor of Schizosaccharomyces pombe lumazine synthase. The inhibition constant (Ki) of this derivative was found to be 66 µM in Tris buffer and 22 µM in phosphate buffer, a notable improvement over the parent compound's Ki of 350 µM.
In another approach, structure-based drug design has been employed to develop inhibitors for lumazine synthase from Bacillus anthracis, the causative agent of anthrax. Several designed pyrimidine derivatives were shown to bind to the enzyme with micromolar dissociation constants and act as competitive inhibitors. These studies, combining structural biology, kinetic assays, and calorimetry, provide a framework for the rational design of potent and specific inhibitors of lumazine synthase.
| Inhibitor | Target Organism | Inhibition Type | Ki Value |
| 1,3,6,8-tetrahydroxy-2,7-naphthyridine | Schizosaccharomyces pombe | Competitive | 350 ± 76 μM |
| 2,5,8,11-tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone | Schizosaccharomyces pombe | Competitive | 66 ± 13 μM (Tris buffer), 22 ± 4 μM (phosphate buffer) |
| Designed pyrimidine derivatives (e.g., JC33, JC72, TS23) | Bacillus anthracis | Competitive | Micromolar range |
Mutagenesis Studies for Functional Characterization of Lumazine Synthase
Mutagenesis studies, particularly site-directed mutagenesis, have been instrumental in elucidating the structure-function relationships of lumazine synthase. By systematically replacing specific amino acid residues within the enzyme, researchers can probe their roles in substrate binding, catalysis, and quaternary structure formation.
For example, in Schizosaccharomyces pombe lumazine synthase, the replacement of tryptophan-27 with tyrosine or phenylalanine had minimal impact on the enzyme's kinetic properties. However, substituting this tryptophan with aliphatic amino acids significantly reduced the enzyme's affinity for both riboflavin and its substrate, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, indicating the importance of an aromatic residue at this position for ligand binding.
Mutagenesis has also been used to understand the factors governing the different quaternary structures (pentameric vs. icosahedral) of lumazine synthase from various species. Studies on the icosahedral lumazine synthase from Aquifex aeolicus have shown that specific hydrophobic and ionic interactions at the interfaces between subunits are crucial for the assembly of the 60-subunit capsid. Mutating key residues involved in these interactions can lead to the formation of only pentamers or even expanded capsids. These studies provide valuable insights into the principles of protein self-assembly.
Biomedical Applications of Lumazine Synthase as a Carrier
The unique oligomeric structure and exceptional stability of lumazine synthase have led to its exploration for various biomedical applications, particularly as a versatile carrier for vaccines and targeted drug delivery. The enzyme self-assembles into highly symmetric, cage-like nanoparticles, which can be either pentameric, decameric, or icosahedral (composed of 60 subunits), depending on the species of origin.
These protein cages serve as excellent scaffolds for the presentation of antigens. Antigens can be genetically fused or chemically conjugated to the surface of the lumazine synthase nanoparticle. This results in a high local concentration of the antigen displayed in a repetitive, ordered array, which can effectively cross-link B-cell receptors and elicit a strong immune response. This approach has shown promise in preclinical studies for developing vaccines against infectious diseases such as HIV, malaria, Borrelia, and influenza.
Drug Delivery Systems
The enzyme responsible for the synthesis of this compound, lumazine synthase (LS), has garnered significant attention as a versatile nanoplatform for drug delivery. nih.govwikipedia.org LS is a self-assembling protein that forms a hollow, cage-like structure, typically composed of 60 identical subunits (a homooligomer) arranged in an icosahedral shape. nih.govwikipedia.org This protein cage nanoparticle possesses characteristics that make it an ideal candidate for a modular delivery system.
Researchers have successfully developed lumazine synthase from Aquifex aeolicus (AaLS) as a nanoplatform for targeted drug delivery. rsc.org The key advantages of using the LS protein cage include its homogenous size, high biocompatibility, and biodegradability. nih.gov The surface of the LS nanoparticle can be genetically modified to display targeting peptides, which allows the cage to deliver its cargo specifically to target cells, such as those found in tumor vasculature or on the surface of hepatocellular carcinoma cells. rsc.org This targeted approach minimizes off-target effects and enhances the therapeutic efficacy of the encapsulated drug. The stable, hollow interior of the lumazine synthase cage can encapsulate therapeutic agents, protecting them from degradation in the bloodstream and facilitating their delivery to the intended site of action. wikipedia.orgrsc.org
Table 1: Properties of Lumazine Synthase for Drug Delivery
| Property | Description | Reference |
|---|---|---|
| Structure | Self-assembling, hollow icosahedral cage made of homooligomers (pentamers, decamers, or sixty-mers). | nih.govwikipedia.org |
| Biocompatibility | High, as it is a naturally occurring protein structure. | nih.gov |
| Modularity | The surface can be genetically engineered to attach targeting peptides for specific cell recognition. | rsc.org |
| Cargo Capacity | The hollow core can be loaded with therapeutic molecules. | rsc.org |
Vaccine Development and Antigen Delivery
The applications of this compound and its related synthase extend significantly into vaccinology, where they are being explored both as antigen delivery vehicles and as adjuvants to enhance immune responses.
Lumazine Synthase as an Antigen Carrier:
The highly organized, repetitive structure of the lumazine synthase protein cage makes it an excellent platform for displaying antigens. nih.govresearchgate.net Presenting antigens in such an ordered, polyvalent array can effectively cross-link B-cell receptors, leading to a potent immune response through an avidity effect. nih.gov This has led to the investigation of LS nanoparticles as a carrier system for developing dendritic cell (DC)-based vaccines. nih.gov Studies have shown that lumazine synthase cages carrying specific peptides from an antigen can be efficiently delivered to and processed by dendritic cells, which then induce the proliferation of antigen-specific T cells. nih.gov
Furthermore, the lumazine synthase protein from certain pathogens, such as Brucella, is itself an immunodominant antigen. nih.govnih.gov This inherent immunogenicity has been shown to generate strong humoral and cellular immunity in animal models, suggesting that it could serve as a general carrier for engineering subunit vaccines. nih.govnih.gov
Ribityllumazine Derivatives as Vaccine Adjuvants:
Q & A
What is the role of 6,7-Dimethyl-8-ribityllumazine in riboflavin biosynthesis?
Basic Research Question
this compound (DMRL) serves as the direct biosynthetic precursor of riboflavin (vitamin B₂). In the final step of riboflavin biosynthesis, two DMRL molecules undergo a dismutation reaction catalyzed by riboflavin synthase, producing one riboflavin molecule and one molecule of 5-amino-6-ribitylamino-2,4-pyrimidinedione (a recyclable intermediate). This reaction involves the transfer of a four-carbon fragment between the two substrates, a mechanistically unique process conserved across bacteria, archaea, and plants .
Methodological Insight : To study this reaction, researchers often use isotopic labeling (e.g., ¹³C or ¹⁵N) of DMRL to track carbon transfer and employ HPLC coupled with fluorometric detection to quantify intermediates .
Which enzymes are critical for the synthesis and metabolism of this compound?
Basic Research Question
DMRL is synthesized by this compound synthase (EC 2.5.1.78), which catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate. This enzyme is encoded by the ribH gene in many organisms and is part of the riboflavin biosynthetic pathway .
Methodological Insight : Recombinant expression of ribH in systems like Escherichia coli or Bacillus cereus allows for enzyme purification and kinetic studies. Activity assays often involve monitoring phosphate release or substrate depletion via spectrophotometry .
How do structural studies inform the catalytic mechanism of this compound synthase?
Advanced Research Question
X-ray crystallography and cryo-EM have revealed that lumazine synthase adopts diverse quaternary structures (e.g., decameric in Brucella spp. vs. icosahedral in Bacillus subtilis), impacting substrate binding and stability. Key residues in the active site, such as Arg¹²⁷ and His⁸⁸ in Aquifex aeolicus, facilitate proton transfer during catalysis .
Methodological Insight : Site-directed mutagenesis combined with thermodynamic analyses (e.g., isothermal titration calorimetry) identifies residues critical for substrate affinity and transition-state stabilization .
How can contradictory mechanistic models for riboflavin synthase be resolved?
Advanced Research Question
Two competing mechanisms—nucleophilic addition (supported by DFT calculations) and hydride transfer (proposed based on anion binding studies)—have been debated. Evidence for the nucleophilic addition pathway includes the identification of a pentacyclic intermediate (Compound Q) via ¹³C NMR, which is catalytically competent in presteady-state assays .
Methodological Insight : Presteady-state kinetics using stopped-flow spectrophotometry and isotopic labeling (e.g., [6a,6,7,7a-¹³C₄]DMRL) validate intermediate formation and partitioning ratios .
What strategies are used to design inhibitors targeting this compound synthase?
Advanced Research Question
Structure-based drug design leverages crystallographic data to develop analogs like 6-carboxyalkyl-7-oxolumazines, which mimic the transition state. For example, phosphonate derivatives bind competitively in the active site, disrupting substrate condensation .
Methodological Insight : Inhibitor efficacy is assessed via in vitro enzyme inhibition assays (IC₅₀ determination) and crystallographic validation of binding modes. Selectivity over riboflavin synthase is optimized using α,α-difluorophosphonate substituents .
How does the quaternary structure of lumazine synthase influence its function?
Advanced Research Question
Decameric lumazine synthase in Brucella spp. exhibits enhanced thermostability compared to pentameric forms, attributed to intersubunit hydrogen bonding and hydrophobic interactions. Evolutionary analysis suggests quaternary diversity reflects adaptations to environmental stress .
Methodological Insight : Comparative structural analysis (e.g., PDB: 1NQW vs. 3DON) combined with molecular dynamics simulations identifies stability determinants like salt bridges and β-sheet topology .
What spectroscopic techniques characterize redox states of DMRL in protein complexes?
Advanced Research Question
Electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopy detect neutral radicals of DMRL stabilized in Photobacterium leiognathi lumazine protein. Time-resolved fluorescence spectroscopy differentiates excited-state dynamics between DMRL and riboflavin cofactors .
Methodological Insight : Anaerobic photoreduction protocols are critical for generating and trapping radical intermediates, while W-band EPR provides high-resolution g-tensor data .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
